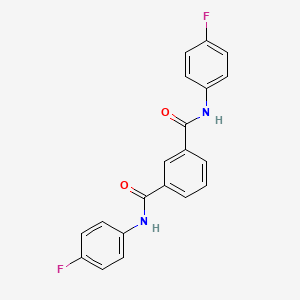

N,N'-bis(4-fluorophenyl)isophthalamide

Description

N,N'-bis(4-fluorophenyl)isophthalamide is a bisamide derivative featuring an isophthalamide core substituted with 4-fluorophenyl groups. Fluorine atoms enhance thermal stability, lipophilicity, and resistance to metabolic degradation, making such compounds valuable in high-performance materials or bioactive agents .

Properties

IUPAC Name |

1-N,3-N-bis(4-fluorophenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIHTQCYKXYLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reactants: Isophthaloyl chloride and 4-fluoroaniline.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Base: Triethylamine.

Conditions: The reaction is typically performed at room temperature under an inert atmosphere (e.g., nitrogen or argon).

The reaction proceeds via nucleophilic substitution, where the amine groups of 4-fluoroaniline attack the carbonyl carbon of isophthaloyl chloride, resulting in the formation of N,N’-bis(4-fluorophenyl)isophthalamide.

Industrial Production Methods

Industrial production of N,N’-bis(4-fluorophenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)isophthalamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions, although these are less common.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are typically used.

Major Products

Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.

Hydrolysis: Isophthalic acid and 4-fluoroaniline.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)isophthalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)isophthalamide in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N,N'-bis(3-hydroxyphenyl)isophthalamide ()

- Structure : Contains hydroxyl groups at the 3-position of phenyl rings.

- Properties: Exhibits strong intermolecular interactions (O−H···O hydrogen bonds, π−π stacking) due to phenolic -OH groups, leading to robust crystal packing .

- Applications : Studied for self-recognition in crystal engineering, relevant for designing molecularly imprinted polymers.

N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide (4-MPI) and N,N'-1,3-bis(5-methylpyridin-2-yl)isophthalamide (5-MPI) ()

- Structure : Pyridinylmethyl substituents at the 4- or 5-position.

- Properties : Methylpyridine groups enhance solubility in polar solvents and enable metal coordination, useful in catalysis or sensor materials .

- Applications: Potential ligands for metal-organic frameworks (MOFs).

Thiol-Containing Isophthalamides

N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI) ()

- Structure : Ethyl thiol (-SH) side chains instead of fluorophenyl groups.

- Properties : Acts as a heavy metal chelator (Hg²⁺, Pb²⁺) and antioxidant due to thiol reactivity .

- Applications : Investigated in clinical trials for neurodegenerative diseases like Parkinson’s.

Polymeric Isophthalamide Derivatives

N,N'-bis(4-(4-hydroxyphenoxy)phenyl)isophthalamide (NPP) ()

- Structure : Ether-linked hydroxyphenyl groups.

- Properties : High thermal stability and rigidity, suitable for aromatic polyesters.

- Applications : Precursor for high-performance polymers used in 3D printing and electronics .

Fluorophenyl-Containing Agrochemicals

Flusilazole ()

- Structure : Bis(4-fluorophenyl)methylsilane with a triazole ring.

- Properties : Lipophilic fluorine enhances fungicidal activity and environmental persistence.

- Applications : Broad-spectrum fungicide targeting crop pathogens .

Halogenated Bisamide Derivatives

N,N'-bis[(4-chlorophenyl)methyl]propanediamide ()

- Structure : Chlorophenyl substituents instead of fluorophenyl.

- Properties : Chlorine’s electronegativity and steric bulk may reduce bioavailability compared to fluorine but improve photostability.

- Applications : Intermediate in pharmaceutical synthesis .

Data Table: Key Structural and Functional Comparisons

Research Findings and Discussion

- Substituent Effects : Fluorine in this compound likely improves thermal stability and bioactivity compared to hydroxyl or chlorophenyl analogs. However, hydroxyl groups (as in N,N'-bis(3-hydroxyphenyl)isophthalamide) enable stronger intermolecular interactions, favoring crystallinity .

- Biological Activity : Thiol-containing NBMI shows distinct antioxidant properties, whereas fluorophenyl groups in flusilazole enhance agrochemical efficacy .

- Polymer Applications : Ether and pyridinyl substituents (e.g., NPP, 4-MPI) improve solubility and processability for advanced materials, contrasting with fluorophenyl’s role in rigidity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-bis(4-fluorophenyl)isophthalamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via condensation reactions between isophthaloyl chloride and 4-fluoroaniline in anhydrous solvents (e.g., THF or DMF). Key parameters include stoichiometric control (2:1 molar ratio of 4-fluoroaniline to isophthaloyl chloride), temperature (0–5°C to minimize side reactions), and dropwise addition of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Yield optimization can be monitored by TLC and confirmed via NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structural integrity of this compound?

- Methodology :

- NMR : Look for characteristic peaks: aromatic protons (δ 7.3–8.2 ppm), amide NH protons (δ 10.1–10.5 ppm, broad singlet).

- IR : Confirm amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).

- UV-Vis : π→π* transitions in the aromatic/amide backbone (~250–300 nm).

Cross-validation with computational methods (e.g., DFT/B3LYP/6-311G++(d,p)) ensures alignment between experimental and theoretical spectra .

Advanced Research Questions

Q. How do conformational variations in this compound influence its crystallographic packing and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals that the syn/anti conformations of the amide groups dictate hydrogen-bonding networks (e.g., N-H···O=C). For example, in related bis-amide ligands, π-π stacking (3.5–4.0 Å interplanar distances) and C-H···F interactions stabilize the crystal lattice. Refinement software (e.g., SHELXL) should be used with high-resolution data (<1.0 Å) to resolve disorder or twinning .

Q. What strategies are effective in resolving data contradictions during crystallographic refinement of metal-organic frameworks (MOFs) incorporating this compound?

- Methodology : For MOFs, refine metal coordination geometry (e.g., Cu in [Cu(SO)(bppa)(HO)]) using restraints on bond lengths/angles. Address solvent/disorder issues by applying SQUEEZE (PLATON) to omit electron density from lattice solvents. Validate hydrogen-bonding networks using Mercury software and compare with DFT-predicated interactions .

Q. How can density functional theory (DFT) predict the vibrational and electronic properties of this compound, and what discrepancies arise between experimental and computational data?

- Methodology : Use B3LYP/6-311G++(d,p) to calculate vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. Compare DFT-predicted IR bands (e.g., C-F stretching ~1200 cm) with experimental data. Discrepancies >5% may indicate solvent effects or basis-set limitations. Include polarizable continuum models (PCM) for solvent corrections .

Q. What role does this compound play in modulating biological targets, and how can its chelation properties be experimentally validated?

- Methodology : Assess metal-chelation potential via UV-Vis titration (e.g., with Cu or Hg) and monitor shifts in λ. For biological activity, use in vitro assays (e.g., Caenorhabditis elegans models for neurotoxicity studies) to evaluate heavy-metal detoxification. Confirm binding stoichiometry via Job’s plot analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.